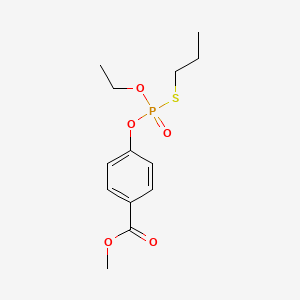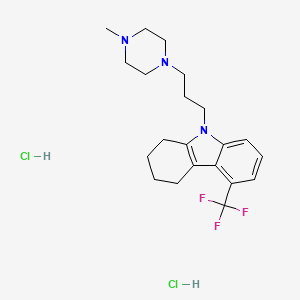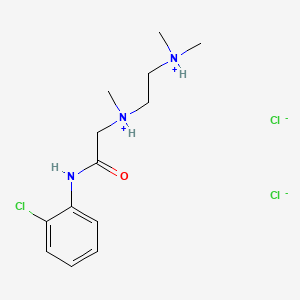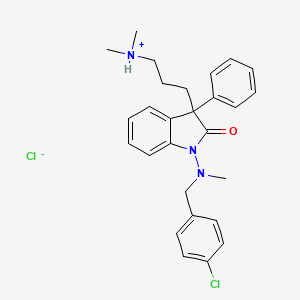
8-Bromo-3-pentofuranosyl-3h-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Purin-6-amine,8-bromo-3-b-D-ribofuranosyl-: is a synthetic compound with a complex structure that includes a purine base and a ribofuranosyl sugar moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Purin-6-amine,8-bromo-3-b-D-ribofuranosyl- typically involves multiple steps, starting with the preparation of the purine base and subsequent bromination. The ribofuranosyl moiety is then introduced through glycosylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods: In industrial settings, the production of 3H-Purin-6-amine,8-bromo-3-b-D-ribofuranosyl- is scaled up using optimized synthetic routes that maximize efficiency and minimize costs. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: 3H-Purin-6-amine,8-bromo-3-b-D-ribofuranosyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the purine base or the ribofuranosyl moiety.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3H-Purin-6-amine,8-bromo-3-b-D-ribofuranosyl- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its interactions with nucleic acids and proteins. It serves as a model compound for understanding the behavior of purine analogs in biological systems .
Medicine: In medicine, 3H-Purin-6-amine,8-bromo-3-b-D-ribofuranosyl- is investigated for its potential therapeutic applications. It has shown promise in the development of antiviral and anticancer agents due to its ability to interfere with nucleic acid synthesis and function .
Industry: In industrial applications, this compound is used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive molecules .
Mechanism of Action
The mechanism of action of 3H-Purin-6-amine,8-bromo-3-b-D-ribofuranosyl- involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The compound can inhibit the activity of these enzymes, leading to disruptions in DNA and RNA synthesis. This mechanism is particularly relevant in its potential use as an antiviral or anticancer agent .
Comparison with Similar Compounds
- 3H-Purin-6-amine,8-chloro-3-b-D-ribofuranosyl-
- 3H-Purin-6-amine,8-iodo-3-b-D-ribofuranosyl-
- 3H-Purin-6-amine,8-fluoro-3-b-D-ribofuranosyl-
Comparison: Compared to these similar compounds, 3H-Purin-6-amine,8-bromo-3-b-D-ribofuranosyl- is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be selectively substituted, providing a versatile platform for the synthesis of a wide range of derivatives .
Properties
CAS No. |
36258-95-4 |
|---|---|
Molecular Formula |
C10H12BrN5O4 |
Molecular Weight |
346.14 g/mol |
IUPAC Name |
2-(8-bromo-6-imino-7H-purin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12BrN5O4/c11-10-14-4-7(12)13-2-16(8(4)15-10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,12,17-19H,1H2,(H,14,15) |
InChI Key |
YKTMCSRFIUOPIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=N)C2=C(N1C3C(C(C(O3)CO)O)O)N=C(N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester](/img/structure/B13741568.png)





![1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester](/img/structure/B13741620.png)




